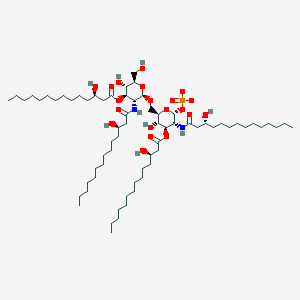
(1S,4R)-benzovindiflupyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-benzovindiflupyr is an N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide that is the (1S,4R)-enantiomer of benzovindiflupyr. It is an enantiomer of a (1R,4S)-benzovindiflupyr.
Wissenschaftliche Forschungsanwendungen
Fungicide for Crop Protection
(1S,4R)-benzovindiflupyr, known as benzovindiflupyr, is a novel member of the succinate dehydrogenase inhibitor (SDHI) fungicides. It has demonstrated substantial efficacy in controlling various plant diseases. For instance, it shows strong activity against mycelial growth and conidial production of Bipolaris maydis, a causative agent of southern corn leaf blight, by damaging the cell wall, membrane, and organelles of the fungus (Hou et al., 2018). Additionally, benzovindiflupyr has been found to have non-fungicidal effects in wheat plants, such as reducing transpiration, which may contribute to better seed setting and filling under dry field conditions (Kuznetsov et al., 2017).
Environmental and Ecotoxicological Studies
Studies also focus on benzovindiflupyr's environmental fate and ecotoxicological effects. For instance, it has been shown to affect the embryonic development of zebrafish (Danio rerio), inducing oxidative stress and decreasing succinate dehydrogenase activity, which suggests potential risks to aquatic organisms (Zhou et al., 2018). Similarly, the eco-toxicity of benzovindiflupyr on earthworms (Eisenia fetida) has been evaluated, indicating potential toxicological risks when applied in certain dosages (He et al., 2021).
Agricultural Applications
Benzovindiflupyr's application in agriculture extends beyond its direct fungicidal properties. For example, it has shown high efficacy in controlling gray mold caused by Botrytis cinerea in cucumbers (He et al., 2018), and it effectively combats Sclerotinia stem rot in various crops (Huang et al., 2019).
Regulatory Aspects
Research on benzovindiflupyr also involves regulatory aspects, such as modifications of maximum residue levels in various crops (Bellisai et al., 2021).
Environmental Degradation Studies
A recent study has built a conceptual model for the environmental fate of benzovindiflupyr, suggesting that standard laboratory studies may underestimate the degradation rate of benzovindiflupyr under actual environmental conditions, particularly considering the role of light and phototrophic microorganisms (Hand et al., 2023).
Efficacy Against Various Pathogens
Benzovindiflupyr's effectiveness extends to various plant pathogens, including Athelia rolfsii in peanut production (Sun et al., 2023) and Colletotrichum species causing anthracnose diseases (Ishii et al., 2016).
Eigenschaften
Produktname |
(1S,4R)-benzovindiflupyr |
|---|---|
Molekularformel |
C18H15Cl2F2N3O |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
N-[(1R,8S)-11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26)/t9-,10+/m0/s1 |
InChI-Schlüssel |
CCCGEKHKTPTUHJ-VHSXEESVSA-N |
Isomerische SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2[C@H]4CC[C@@H]3C4=C(Cl)Cl |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)





![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)

![1-eicosanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263972.png)